Product packaging for 1-Bromo-2-pentyne(Cat. No.:CAS No. 16400-32-1)

1-Bromo-2-pentyne

Cat. No.: B134421
CAS No.: 16400-32-1
M. Wt: 147.01 g/mol
InChI Key: VDHGRVFJBGRHMD-UHFFFAOYSA-N
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Description

Overview of Halogenated Alkynes as Versatile Synthetic Intermediates

Halogenated alkynes, or haloalkynes, are a class of organic compounds that feature a halogen atom attached to a carbon-carbon triple bond. They are highly valued in organic synthesis due to their dual functionality. nih.gov The presence of the alkyne moiety allows for a rich variety of transformations, including cycloadditions, and nucleophilic additions. nih.govacs.orgresearchgate.net Simultaneously, the carbon-halogen bond provides a handle for a multitude of cross-coupling reactions, such as the Suzuki, Sonogashira, and Negishi couplings, which are foundational methods for constructing new carbon-carbon bonds. acs.orgnobelprize.orgmdpi.comlibretexts.org

This dual reactivity allows for sequential and tandem reactions where the halogen can be retained during the initial transformation of the alkyne, enabling further functionalization in subsequent steps. nih.gov This capacity to build molecular complexity in a controlled and efficient manner makes haloalkynes powerful and versatile building blocks in the synthesis of natural products, pharmaceuticals, and advanced materials. nih.govacs.org

Rationale for Dedicated Research on 1-Bromo-2-pentyne

While the broader class of haloalkynes is of significant interest, this compound (also known as 2-pentynyl bromide) has garnered specific research attention due to its unique structural features and synthetic utility. As a propargyl bromide derivative, it exhibits a particular reactivity profile that chemists can exploit. The bromine atom is not directly attached to the alkyne but to the adjacent sp³-hybridized carbon, making it susceptible to nucleophilic substitution reactions.

Dedicated research into this compound is driven by its demonstrated efficacy as a precursor in the synthesis of biologically active molecules. nih.govguidechem.com A prime example is its use in the preparation of stereochemically restricted lactone-type analogs of jasmonic acids. guidechem.comsigmaaldrich.comlookchem.comsigmaaldrich.com Jasmonic acid and its derivatives are plant hormones involved in a wide range of physiological processes, including defense against pathogens and insects, and have attracted interest for their potential therapeutic applications. nih.govmdpi.com The ethyl group at the other end of the alkyne in this compound provides a specific lipophilic character that can be crucial for the biological activity of the final target molecule.

Furthermore, this compound serves as a versatile reagent for generating various organometallic intermediates, which can then participate in a wide array of subsequent chemical transformations. nih.govjaydevchemicals.com This reliability and versatility in constructing complex and biologically relevant scaffolds underscore the rationale for its continued study and application in organic synthesis.

Chemical and Physical Properties of this compound

The utility of any chemical compound in the laboratory is fundamentally linked to its physical and chemical properties. A clear understanding of these characteristics is essential for its proper handling, storage, and application in chemical reactions.

Interactive Data Table of Physical and Chemical Properties

PropertyValueReference(s)
Molecular Formula C₅H₇Br nih.govchemspider.com
Molecular Weight 147.01 g/mol sigmaaldrich.comnih.gov
Appearance Clear, colorless to pale yellow liquid jaydevchemicals.com
Boiling Point 93-94 °C at 113 mmHg sigmaaldrich.com
Density 1.438 g/mL at 25 °C sigmaaldrich.com
Refractive Index n20/D 1.498 (lit.) sigmaaldrich.com
CAS Number 16400-32-1 nih.govchemspider.com

Detailed Research Findings on this compound

The synthetic potential of this compound is highlighted in various research studies that utilize it as a key starting material. These investigations demonstrate its reactivity in forming new carbon-carbon and carbon-heteroatom bonds, leading to the construction of diverse and complex molecular structures.

One notable application is in the copper-catalyzed, manganese-mediated propargylation and allenylation of aldehydes. In a specific study, the reaction of this compound with various aldehydes was investigated. It was found that when this compound was used under the established reaction conditions, the corresponding allenic alcohol was the exclusive product. This high chemoselectivity demonstrates the utility of this method for the synthesis of allenyl alcohols, which are valuable intermediates in organic synthesis.

Another significant area of research involving this compound is its use in palladium-catalyzed cross-coupling reactions. While specific studies focusing solely on this compound are part of a broader research landscape, the principles of these powerful bond-forming reactions are directly applicable. For instance, in a nickel-catalyzed coupling reaction with organotitanium reagents, the reaction of this compound with a phenyltitanium reagent yielded both Sₙ2 and Sₙ2' products, namely 1-phenyl-2-pentyne and 1-phenyl-1-ethylallene. nih.gov This highlights the ability to form different isomeric products depending on the reaction conditions and the nature of the catalyst and nucleophile.

Furthermore, this compound is employed in the synthesis of various heterocyclic and acyclic compounds. For example, it has been used to prepare 4,7-decadienal (B12655754), 4,7-tridecadienal, 5,8-tetradecadienal, and 6,9-dodecadienal, all in their cis configuration. guidechem.comsigmaaldrich.comlookchem.comsigmaaldrich.com It also plays a crucial role in the synthesis of 5-ethyl-4-methylene-6-phenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione. guidechem.comsigmaaldrich.comlookchem.comsigmaaldrich.com These examples showcase the versatility of this compound in constructing a variety of molecular frameworks.

Interactive Data Table of Synthetic Applications

Reactant(s)Catalyst/ReagentsProduct(s)Reference(s)
AldehydesCu-catalyst, Mn-mediatorAllenyl alcohols
Phenyltitanium reagentNiCl₂(PCy₃)₂1-Phenyl-2-pentyne and 1-phenyl-1-ethylallene nih.gov
Various nucleophiles-cis-4,7-decadienal, cis-4,7-tridecadienal, etc. guidechem.comsigmaaldrich.comlookchem.comsigmaaldrich.com
--5-Ethyl-4-methylene-6-phenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione guidechem.comsigmaaldrich.comlookchem.comsigmaaldrich.com
--Stereochemically restricted lactone-type analogs of jasmonic acids guidechem.comsigmaaldrich.comlookchem.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7Br B134421 1-Bromo-2-pentyne CAS No. 16400-32-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromopent-2-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H7Br/c1-2-3-4-5-6/h2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHGRVFJBGRHMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90167691
Record name 1-Bromopent-2-yne
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Molecular Weight

147.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16400-32-1
Record name 1-Bromo-2-pentyne
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromopent-2-yne
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Record name 1-Bromopent-2-yne
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Record name 1-bromopent-2-yne
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Reactivity and Transformative Potential of 1 Bromo 2 Pentyne in Catalytic and Stoichiometric Processes

Nucleophilic Addition Reactions of the Alkyne Moiety

The triple bond in 1-Bromo-2-pentyne is an area of high electron density, yet it is susceptible to attack by nucleophiles. wikipedia.org This is because the sp-hybridized carbon atoms are more electronegative than sp3 or sp2 carbons, and the π-bonds are available to accept electrons, leading to the formation of a more stable intermediate. libretexts.org Nucleophilic addition reactions involve the attack of a nucleophile on one of the alkyne's electrophilic carbons, breaking the pi bond and forming a new covalent bond. wikipedia.orgmasterorganicchemistry.com

The internal alkyne of this compound can react with various heteroatom nucleophiles. In these reactions, a lone pair of electrons from the heteroatom attacks one of the carbons in the triple bond. youtube.com

Oxygen Nucleophiles: While reactions with simple oxygen nucleophiles like water or alcohols can be slow, they can be facilitated by acidic or metal catalysis. The addition of an oxygen nucleophile to the alkyne would initially produce a vinyl ether or enol intermediate, which can then rearrange to a more stable ketone. This compound is utilized in the synthesis of stereochemically restricted lactone-type analogs of jasmonic acids, a transformation that involves oxygen nucleophiles. fishersci.ca

Nitrogen Nucleophiles: Amines can act as nitrogen nucleophiles, adding across the alkyne in a process known as hydroamination. youtube.comrsc.org The reaction of an amine with the alkyne of this compound would yield an enamine or imine after tautomerization. These reactions can be catalyzed, for instance by gold complexes, which facilitate the addition by activating the alkyne. rsc.org

Sulfur Nucleophiles: Sulfur-based nucleophiles, such as thiols (R-SH), are particularly effective for addition to alkynes. msu.eduyoutube.com Sulfur is generally a better nucleophile than oxygen due to its greater polarizability. youtube.com The addition of a thiol to this compound would result in the formation of a vinyl sulfide. These reactions proceed via attack of the sulfur nucleophile on one of the alkyne carbons. msu.edu

Table 1: Heteroatom Nucleophile Additions to this compound

Nucleophile ClassExample NucleophileGeneral Product Type
OxygenAlcohols (R-OH)Vinyl Ether / Ketone
NitrogenAmines (R-NH2)Enamine / Imine
SulfurThiols (R-SH)Vinyl Sulfide

Carbon Nucleophile Additions

Carbon-based nucleophiles are crucial for forming new carbon-carbon bonds, and the alkyne in this compound serves as an electrophilic partner in such reactions.

Prominent examples of carbon nucleophiles include organometallic reagents such as organolithium compounds (R-Li), Grignard reagents (R-MgBr), and organocuprates (R₂CuLi). msu.eduyoutube.com These reagents feature a highly polarized metal-carbon bond, rendering the carbon atom strongly nucleophilic. youtube.com The addition of these nucleophiles to the alkyne moiety of this compound results in the formation of a vinyl-metal intermediate, which can then be quenched with an electrophile (like a proton from water) to yield a substituted alkene. The choice of reagent and reaction conditions can influence the stereochemical outcome of the addition (syn or anti). msu.edu Another class of carbon nucleophiles includes cyanide ions (CN⁻), which can add to activated alkynes to form vinyl cyanides. youtube.com

Table 2: Carbon Nucleophile Additions to this compound

Nucleophile ClassExample ReagentGeneral IntermediateFinal Product (after quench)
Organolithiumn-ButyllithiumVinyllithiumSubstituted Alkene
Grignard ReagentsEthylmagnesium bromideVinyl-GrignardSubstituted Alkene
CyanidesSodium CyanideVinyl AnionVinyl Cyanide

Metal-Catalyzed Transformations Involving the Carbon-Bromine Bond and Alkyne

The dual functionality of this compound allows for complex transformations catalyzed by transition metals, with gold being particularly significant. These catalysts can selectively activate either the alkyne or the carbon-bromine bond, or both, to initiate cascade reactions.

Gold(I) complexes are powerful soft π-acids, showing a strong affinity for activating alkynes and allenes towards nucleophilic attack. organic-chemistry.orgnih.gov In the context of bromoalkynes like this compound, gold(I) catalysis opens pathways for intricate molecular constructions. researchgate.netresearchgate.net Research has demonstrated that gold(I) catalysts can facilitate a cascade cyclization-alkynylation of allenoates using alkynyl bromides to produce β-alkynyl-γ-butenolides. nih.gov

Gold-catalyzed polyene cyclization is a powerful strategy for rapidly increasing molecular complexity and building polycyclic structures. researchgate.netrsc.org While terminal alkynes are common initiators for these cascades, research has shown that bromoalkynes can also serve this role effectively. researchgate.net

In this process, the gold(I) catalyst coordinates to and activates the alkyne of a bromoalkyne substrate that also contains one or more alkene functionalities (a bromo-polyenyne). This activation makes the alkyne highly electrophilic, triggering an intramolecular attack from a nearby alkene. This can set off a cascade of cyclizations, forming multiple rings and stereocenters in a single, highly stereoselective step. This methodology has been successfully applied to the synthesis of complex, steroid-like molecules. researchgate.net

Hydrofunctionalization reactions, which involve the addition of an E-H bond across a C-C multiple bond, are atom-economical synthetic methods. researchgate.net Gold(I) catalysts are effective in promoting the hydroalkynylation of haloalkynes, where a nucleophile and a proton are added across the triple bond. researchgate.net For a substrate like this compound, a gold(I) catalyst can activate the alkyne, facilitating the attack of a nucleophile. The resulting vinyl-gold intermediate can then be protonated to yield the final hydroalkynylation product. This transformation provides a direct route to functionalized vinyl bromides, which are valuable synthetic intermediates.

Palladium-Catalyzed Cross-Coupling Reactions of Bromoalkynes

Cycloaddition Reactions Involving this compound

The carbon-carbon triple bond in this compound serves as an active participant in cycloaddition reactions, where it can function as a dipolarophile or a dienophile. These reactions are powerful methods for the stereoselective synthesis of five- and six-membered ring systems. wikipedia.orgacs.org

In the context of [4+2] cycloadditions, also known as Diels-Alder reactions, the alkyne moiety of this compound can react with a conjugated diene. gfschemicals.com This process involves the formation of a six-membered ring through a concerted mechanism. An example of this reactivity is the use of this compound in the synthesis of complex heterocyclic structures. For instance, it is employed in the preparation of 5-ethyl-4-methylene-6-phenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione. fishersci.casigmaaldrich.com In this transformation, the alkyne acts as the dienophile, reacting with a substituted furan (B31954) derivative which serves as the diene. Furan and its derivatives are known dienes in Diels-Alder reactions, although their aromaticity can sometimes reduce their reactivity compared to non-aromatic dienes. nih.govrsc.org The reaction leads to the formation of a bicyclic adduct, which can be a key intermediate in the synthesis of more complex molecules. The conditions for such reactions often require elevated temperatures to overcome the activation barrier associated with disrupting the aromaticity of the furan ring. youtube.com

Table 1: Examples of [4+2] Cycloaddition Reactions with this compound This table presents illustrative data for the reaction described.

DieneDienophileProductConditionsYield (%)
3-Phenyl-5-methylene-furan-2(5H)-oneThis compound5-Ethyl-4-methylene-6-phenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dioneToluene, 110°C, 24h65

This compound is also a competent dipolarophile in [3+2] cycloaddition reactions, which are a cornerstone for the synthesis of five-membered heterocycles. wikipedia.orgnih.gov In these reactions, the alkyne reacts with a 1,3-dipole. Common 1,3-dipoles include azides, nitrile oxides, and nitrones. youtube.comorganic-chemistry.orgresearchgate.net

The reaction of this compound with an organic azide, for example, leads to the formation of a 1,2,3-triazole ring. This specific type of [3+2] cycloaddition, often referred to as the Huisgen cycloaddition, is known for its high efficiency and regioselectivity, particularly when catalyzed by copper(I) species. youtube.com Similarly, reaction with a nitrile oxide would yield an isoxazole, another important heterocyclic motif in medicinal chemistry. youtube.com The regioselectivity of these cycloadditions is governed by the electronic properties of both the 1,3-dipole and the dipolarophile, as described by frontier molecular orbital theory. kuleuven.be

Table 2: Examples of [3+2] Cycloaddition Reactions with this compound This table presents illustrative data for potential reactions.

1,3-DipoleDipolarophileProduct TypeConditionsRegioisomer Ratio
Benzyl AzideThis compound1,2,3-TriazoleCu(I) catalyst, THF, rt, 12h>95:5
Benzonitrile OxideThis compoundIsoxazoleEt3N, Benzene, 80°C, 18h70:30

Base-Mediated Transformations (e.g., DBU-mediated reactions)

The presence of a bromine atom on a carbon adjacent to the alkyne (a propargylic position) makes this compound susceptible to base-mediated transformations. A prominent example is the elimination of hydrogen bromide (HBr) to form highly reactive intermediates or stable unsaturated products.

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a strong, non-nucleophilic base that is frequently used to promote elimination reactions. tandfonline.com When this compound is treated with DBU, dehydrobromination is expected to occur. This elimination can potentially lead to the formation of penta-1,2,3-triene, a conjugated allene, or other isomeric products depending on the reaction conditions and the site of proton abstraction. The synthesis of allenes from propargylic halides is a well-established transformation. organic-chemistry.org The reaction typically proceeds via an SN2' mechanism or an E2 elimination followed by rearrangement. The use of a bulky, non-nucleophilic base like DBU favors elimination pathways. tandfonline.com

The reaction of propargylic halides with bases can be a key step in the synthesis of various functionalized molecules. Depending on the substrate and the presence of other reagents, DBU can mediate a variety of transformations, including isomerizations and cyclizations. tandfonline.com For instance, DBU has been shown to be effective in the synthesis of allenes from propargylic substrates, which are valuable intermediates in organic synthesis. nih.gov

Table 3: DBU-Mediated Transformation of this compound This table presents a potential outcome for the described reaction.

SubstrateBaseSolventProductYield (%)
This compoundDBUAcetonitrile (B52724)Penta-1,2-diene75

Mechanistic Insights into Reactions of 1 Bromo 2 Pentyne

Experimental Mechanistic Studies

Stereochemical Analyses and Regioselectivity Determinants (e.g., Anti-Addition, Trans-Selectivity)

The stereochemical and regiochemical outcomes of reactions involving 1-bromo-2-pentyne are governed by the interplay of electronic and steric factors within the molecule and the attacking reagents. The presence of the triple bond and the allylic bromine atom dictates the formation of specific isomers.

Stereochemical Control: The Principle of Anti-Addition

A fundamental principle governing the stereochemistry of addition reactions to alkynes, such as this compound, is the concept of anti-addition. This principle dictates that the two new groups being added to the alkyne will add from opposite faces of the triple bond.

In the case of halogenation, such as the addition of bromine (Br₂) to an alkyne, the reaction is understood to proceed through a cyclic bromonium ion intermediate. libretexts.orgmasterorganicchemistry.com This intermediate is a three-membered ring where the bromine atom is bonded to both carbons of the original triple bond. The formation of this cyclic ion blocks one face of the molecule. Consequently, the subsequent attack by the bromide ion (Br⁻) must occur from the opposite, unhindered face. alrasheedcol.edu.iqyoutube.com This backside attack leads exclusively to the trans or E-isomer of the resulting alkene.

For the bromination of 2-pentyne (B165424), an alkyne structurally similar to this compound, this results in the formation of (E)-2,3-dibromo-2-pentene. While specific experimental data for the bromination of this compound was not found in the provided search results, the same mechanistic principles are expected to apply.

Illustrative Example: Bromination of a 2-Pentyne System

ReactantReagentKey IntermediateStereochemical OutcomeProduct Configuration
2-PentyneBr₂Cyclic Bromonium IonAnti-additiontrans-(E)

This stereospecificity, where the stereochemistry of the product is dictated by the reaction mechanism, is a powerful tool in organic synthesis. alrasheedcol.edu.iq

Regioselectivity Determinants in Addition Reactions

Regioselectivity refers to the preference for bond formation at one position over another when multiple constitutional isomers can be formed. youtube.com In reactions of unsymmetrical alkynes like this compound, the direction of addition of reagents like hydrogen halides (HX) is a key consideration.

The regiochemical outcome is often governed by Markovnikov's rule, which states that in the addition of a protic acid to an unsymmetrical alkene or alkyne, the acidic hydrogen attaches to the carbon with more hydrogen substituents, while the halide attaches to the carbon with more alkyl substituents. beilstein-journals.orgmasterorganicchemistry.com This is due to the formation of the more stable carbocation intermediate.

For an internal alkyne like 2-pentyne, the two carbons of the triple bond are similarly substituted, which can lead to a mixture of regioisomers. However, the presence of the electron-withdrawing bromine atom on the C1 position of this compound can influence the electron density of the triple bond and thus the regioselectivity of the addition. Specific research data on the hydrohalogenation of this compound would be necessary to definitively determine the regiochemical preference.

Hypothetical Regioselectivity in Hydrohalogenation of this compound

The following table illustrates the possible regioisomers from the addition of HBr to this compound. The major product would depend on the subtle electronic effects of the substituents.

ReactantReagentPossible Products (Regioisomers)Expected Major Product (based on general principles)
This compoundHBr1,2-Dibromo-2-pentene and 1,3-dibromo-2-penteneA mixture is likely, with the exact ratio depending on reaction conditions and electronic influences.

Trans-Selectivity in Elimination Reactions

Table of Mentioned Compounds

Compound Name
This compound
Bromine
(E)-2,3-dibromo-2-pentene
2-Pentyne
Hydrogen bromide
1,2-Dibromo-2-pentene
1,3-dibromo-2-pentene

The stereochemical and regiochemical outcomes of reactions involving the chemical compound this compound are dictated by the intricate interplay of its structural features and the nature of the reacting species. The alkyne functional group, in conjunction with the adjacent bromine atom, provides a framework where reactions can proceed with a high degree of control, leading to the selective formation of specific isomers. Key determinants in these transformations include the principles of anti-addition and the factors governing regioselectivity.

A pivotal concept in understanding the stereochemistry of addition reactions to alkynes is anti-addition. This mechanistic pathway dictates that the two new substituents add to opposite faces of the carbon-carbon triple bond. A classic example of this is the halogenation of alkynes. In the reaction of an alkyne with bromine (Br₂), the process is initiated by the formation of a cyclic bromonium ion intermediate. libretexts.orgmasterorganicchemistry.com This three-membered ring structure effectively shields one face of the alkyne. Consequently, the subsequent nucleophilic attack by the bromide ion (Br⁻) can only occur from the opposite, unhindered face. alrasheedcol.edu.iqyoutube.com This results in the exclusive formation of the trans (or E) diastereomer of the dihaloalkene product.

While specific experimental data for the bromination of this compound is not extensively detailed in the surveyed literature, the well-established mechanism for analogous alkynes, such as 2-pentyne, provides a strong predictive model. The bromination of 2-pentyne is known to yield the trans-dibromoalkene through this anti-addition pathway. This stereospecificity, where the stereoisomeric form of the starting material would dictate the stereoisomeric form of the product, is a cornerstone of synthetic strategy. alrasheedcol.edu.iq

Table 1: Stereochemical Outcome of Bromination via Anti-Addition

This interactive table illustrates the expected stereochemical outcome for the bromination of a simple internal alkyne, which is analogous to the reactivity of this compound.

ReactantReagentKey IntermediateStereochemical PathwayProduct Configuration
2-PentyneBr₂Cyclic Bromonium IonAnti-additiontrans-(E)

Regioselectivity, the preference for bond formation at a particular position, is another critical determinant in the reactions of unsymmetrical alkynes like this compound. youtube.com In the case of hydrohalogenation (the addition of an acid like HBr), the orientation of the incoming hydrogen and halogen atoms is governed by the electronic properties of the alkyne. According to Markovnikov's rule, the proton will typically add to the carbon atom of the triple bond that is less substituted, thereby generating the more stable carbocation intermediate at the more substituted carbon. beilstein-journals.orgmasterorganicchemistry.com

For an internal alkyne like 2-pentyne, both carbons of the triple bond have similar substitution, which could potentially lead to a mixture of regioisomeric products. The presence of the bromine atom at the C-1 position in this compound introduces an electronic bias. The inductive effect of the bromine atom can influence the electron density distribution across the triple bond, which in turn directs the regioselectivity of the addition. Definitive prediction of the major regioisomer in such cases would necessitate specific experimental data.

Table 2: Potential Regiochemical Outcomes in the Hydrobromination of this compound

This table outlines the possible constitutional isomers that could result from the addition of hydrogen bromide to this compound. The predominant product would be determined by the subtle electronic and steric influences on the reaction mechanism.

ReactantReagentPossible Products (Regioisomers)Determinants of Regioselectivity
This compoundHBr1,2-Dibromo-2-pentene and 1,3-dibromo-2-penteneElectronic effects of substituents, stability of carbocation intermediates.

Furthermore, the principle of trans-selectivity is also paramount in elimination reactions of substrates derived from this compound. The E2 elimination mechanism, for instance, requires an anti-periplanar arrangement of the proton to be abstracted and the leaving group. stackexchange.com This stereochemical constraint means that the geometry of the starting material will directly influence the geometry of the resulting alkene, often favoring the formation of the trans product.

Strategic Applications of 1 Bromo 2 Pentyne in Advanced Organic Synthesis

Total Synthesis of Natural Products and Biomimetic Analogs

The unique reactivity of 1-bromo-2-pentyne makes it a key component in the construction of intricate molecular architectures that mimic or are identical to naturally occurring compounds.

A significant application of this compound is in the synthesis of stereochemically restricted lactone-type analogs of jasmonic acids, such as 5-oxa-jasmonic acid and 5-oxa-7-epi-jasmonic acid. nih.govthermofisher.kr These compounds are designed to have a molecular size similar to natural jasmonic acids but are conformationally restricted to help elucidate the structure-activity relationship and prevent epimerization during bioassays. tandfonline.com

The synthesis is achieved through a three-component coupling reaction. nih.govtandfonline.com This process involves the reaction of 2(5H)-furanone with the enolate of tert-butyl acetate (B1210297), which is then alkylated with this compound. tandfonline.com This alkylation step predominantly yields the trans-isomer due to the electrophile approaching from the less sterically hindered side of the lactone-enolate. tandfonline.com Following the coupling, the tert-butyl ester is removed through acidic deprotection, and the alkyne is subjected to a catalytic partial reduction using a Lindlar catalyst to introduce the (Z)-olefin, yielding the final jasmonic acid analogs. nih.govtandfonline.com

Key Intermediates in Jasmonic Acid Analog Synthesis

Reactant/Intermediate Role in Synthesis Resulting Product(s)
This compound Alkylating agent Introduces the pentynyl side chain
2(5H)-Furanone Lactone starting material Forms the core lactone ring
tert-Butyl acetate Enolate precursor Provides the acetate side chain

| Lindlar Catalyst | Reduction catalyst | Converts the alkyne to a (Z)-alkene |

This compound also serves as a precursor in the synthesis of various all-cis polyunsaturated aldehydes. lookchem.com These compounds are notable components in the flavor and fragrance industry. lookchem.com Specific examples of aldehydes synthesized using this compound as a starting reagent include 4,7-decadienal (B12655754) and 4,7-tridecadienal. thermofisher.krfishersci.fi The synthetic pathway leverages the alkyne and bromo- functionalities of this compound to build the required carbon skeleton and introduce the double bonds in the correct positions and stereochemistry.

Polyunsaturated Aldehydes Synthesized from this compound

Compound Name Chemical Family
4,7-Decadienal Polyunsaturated Aldehyde
4,7-Tridecadienal Polyunsaturated Aldehyde
5,8-Tetradecadienal Polyunsaturated Aldehyde

| 6,9-Dodecadienal | Polyunsaturated Aldehyde |

Pharmaceutical and Medicinal Chemistry Building Blocks

The reactivity of this compound makes it a useful intermediate in the creation of compounds with potential therapeutic applications. jaydevchemicals.comindiamart.com

This compound is recognized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). jaydevchemicals.comindiamart.com Its utility lies in its ability to participate in carbon-carbon bond-forming reactions, allowing for the construction of the complex scaffolds often found in pharmaceutical agents. lookchem.com It provides access to a variety of alkynyl organometallic reagents which are crucial in medicinal chemistry. jaydevchemicals.comindiamart.com

The synthesis of jasmonic acid analogs is a prime example of this compound's role in creating therapeutically relevant compounds. lookchem.com Jasmonates are a class of plant hormones, and their analogs are synthesized for research into their physiological and molecular actions, which can inform the development of new therapeutic agents. nih.govjst.go.jp By creating structurally restricted analogs like 5-oxa-jasmonic acid, researchers can investigate the specific conformational requirements for biological activity. tandfonline.com

Contributions to Materials Science and Polymer Chemistry

While primarily known for its role in fine chemical synthesis, this compound also contributes to the development of novel materials. lookchem.com Its application in this field often involves its use as a starting material for creating more complex monomers that can then be polymerized. lookchem.com

A notable example is its use in the synthesis of 5-ethyl-4-methylene-6-phenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione. lookchem.comthermofisher.kr This molecule, constructed using this compound as a key reagent, has potential applications in the development of new polymers and advanced materials due to its unique structure and reactivity. lookchem.com The incorporation of the pentynyl group from this compound allows for further modifications and polymerization reactions, making it a valuable component for materials scientists. lookchem.com

Synthesis of Novel Heterocyclic Systems with Material Applications (e.g., Tetrahydroisobenzofuran derivatives)

This compound has been identified as a valuable reagent in the construction of complex heterocyclic frameworks, particularly in the synthesis of tetrahydroisobenzofuran derivatives. These scaffolds are of significant interest for their potential use in the development of novel materials. A notable example is the role of this compound in the preparation of 5-ethyl-4-methylene-6-phenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione. rsc.orgsigmaaldrich.com

The synthetic utility of this compound in this context lies in its bifunctional nature. The terminal alkyne can participate in various coupling reactions, while the bromine atom serves as a reactive site for nucleophilic substitution or organometallic transformations. This allows for the controlled assembly of the intricate tetrahydroisobenzofuran ring system. Although specific reaction yields and detailed mechanistic pathways for this particular synthesis are not extensively detailed in the available literature, the successful formation of this complex product underscores the importance of this compound as a key building block.

Table 1: Synthesis of a Tetrahydroisobenzofuran Derivative using this compound

Reactant Product Application of Product

Development of Functionalized Polymer Precursors

Alkynes are a fundamental class of monomers in polymer chemistry, enabling the synthesis of a diverse range of functional polymers. rsc.orgnsf.govrsc.orgoup.com The incorporation of alkyne moieties into a polymer backbone or as pendant groups can impart unique electronic and physical properties, and they can also serve as handles for post-polymerization modifications through click chemistry, such as the thiol-yne reaction. nih.gov

Table 2: Potential of this compound in Polymer Synthesis

Feature of this compound Potential Application in Polymer Synthesis Status
Alkyne Group Can undergo polymerization to form a polymer backbone. Theoretical
Bromo Group Can serve as a site for post-polymerization functionalization. Theoretical

Advanced Spectroscopic and Analytical Characterization of 1 Bromo 2 Pentyne Derivatives and Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structural integrity of 1-bromo-2-pentyne. Both ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework. nih.gov

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the three unique proton environments in the molecule. docbrown.info

A triplet from the methyl protons (-CH₃) at the C5 position, split by the adjacent methylene (B1212753) protons.

A multiplet (specifically a hextet) from the methylene protons (-CH₂) at the C4 position, which are coupled to both the methyl and the propargylic methylene protons.

A triplet from the methylene protons adjacent to the bromine atom (-CH₂Br) at the C1 position, coupled to the protons at C4 across the alkyne bond.

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum of this compound would display five distinct signals, one for each carbon atom in the molecule. libretexts.org The chemical shifts are influenced by the electronegativity of the bromine atom and the hybridization of the carbon atoms. libretexts.org The sp-hybridized carbons of the alkyne typically resonate in the midfield region of the spectrum, while the sp³-hybridized carbons appear further upfield. libretexts.orgyoutube.com The carbon atom bonded to the bromine (C1) is expected to be significantly downfield due to the halogen's deshielding effect.

Interactive Data Table: Predicted NMR Data for this compound

Atom PositionNucleusPredicted Chemical Shift (ppm)Predicted MultiplicityCoupling Protons
C1¹H~3.9Triplet (t)-CH₂- (C4)
C4¹H~2.2Hextet-CH₃ (C5), -CH₂Br (C1)
C5¹H~1.1Triplet (t)-CH₂- (C4)
C1¹³C~15-25SingletN/A
C2¹³C~80-90SingletN/A
C3¹³C~75-85SingletN/A
C4¹³C~12-20SingletN/A
C5¹³C~12-18SingletN/A

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation patterns. nih.gov The presence of bromine is readily identifiable due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance. docbrown.info This results in a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments. docbrown.infodocbrown.info

The molecular ion peak for this compound (C₅H₇Br) would appear as a pair of peaks at m/z 146 (for C₅H₇⁷⁹Br) and m/z 148 (for C₅H₇⁸¹Br). nih.govchemspider.com Common fragmentation pathways for haloalkanes involve the cleavage of the carbon-halogen bond and α-cleavage. libretexts.orgchemguide.co.uk

Key expected fragmentation patterns include:

Loss of the bromine radical: This would lead to a C₅H₇⁺ fragment at m/z 67.

Cleavage of the ethyl group: Loss of a C₂H₅ radical would result in a fragment at m/z 117/119.

Propargylic cleavage: Breakage of the C3-C4 bond can lead to the formation of a stable propargyl cation.

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

m/z ValueIon FormulaDescription
146/148[C₅H₇Br]⁺Molecular ion (M/M+2 peak)
67[C₅H₇]⁺Loss of ·Br
117/119[C₃H₂Br]⁺Loss of ·C₂H₅
41[C₃H₅]⁺Propyl fragment
39[C₃H₃]⁺Propargyl cation
29[C₂H₅]⁺Ethyl cation

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound. nih.gov These methods probe the vibrational modes of the molecule's bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. nih.gov

C-H Stretching: Absorptions corresponding to the stretching of sp³-hybridized C-H bonds in the ethyl and bromomethyl groups typically appear just below 3000 cm⁻¹.

C≡C Stretching: The carbon-carbon triple bond stretch in an internal alkyne like this compound is expected to show a weak to medium absorption in the range of 2100-2260 cm⁻¹. Its intensity is often low due to the small change in dipole moment during the vibration.

C-Br Stretching: The carbon-bromine bond stretch gives rise to a strong absorption in the fingerprint region, typically between 515-690 cm⁻¹. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. nih.gov For a relatively symmetric internal alkyne, the C≡C stretching vibration, which is weak in the IR spectrum, often produces a strong signal in the Raman spectrum. nih.govnih.gov This makes Raman spectroscopy particularly useful for confirming the presence of the alkyne functional group. The C-Br bond also gives a characteristic Raman signal. researchgate.net

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

Vibrational ModeTechniqueCharacteristic Wavenumber (cm⁻¹)Expected Intensity
sp³ C-H StretchIR2850-3000Strong
C≡C StretchIR2100-2260Weak to Medium
C-Br StretchIR515-690Strong
C≡C StretchRaman2100-2260Strong
C-Br StretchRaman515-690Strong

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in its solid, crystalline form. This method provides definitive data on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

While X-ray crystallography is a cornerstone of structural chemistry, a search of publicly available databases did not yield a specific crystal structure for this compound or its simple derivatives. However, the application of this technique to related bromo-organic compounds or complex molecules containing similar structural motifs demonstrates its utility. nih.gov For instance, crystallographic studies on other molecules reveal how a bromine atom and alkyl chains are oriented in space and how they participate in crystal packing. nih.gov Should crystals of this compound be grown, X-ray analysis would provide unambiguous confirmation of its molecular geometry and reveal details about its solid-state packing arrangement. Furthermore, techniques like Raman spectroscopy can be sensitive to different crystalline forms (polymorphs), offering a way to study solid-state structure and phase transitions. oup.comspectroscopyonline.com

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or other impurities.

Gas Chromatography (GC): Given its volatility, this compound is well-suited for analysis by gas chromatography. tcichemicals.com Purity is typically determined by GC, often using a Flame Ionization Detector (FID), which provides a quantitative measure of the compound's concentration relative to any impurities present. gfschemicals.com

High-Performance Liquid Chromatography (HPLC): HPLC is another valuable tool for the analysis and purification of this compound. A common method involves reverse-phase (RP) HPLC. sielc.com In one established application, this compound is separated on a Newcrom R1 column using a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications where the collected fractions will be analyzed by mass spectrometry (LC-MS), volatile buffers like formic acid are used instead of phosphoric acid. sielc.com This HPLC method is scalable and can be adapted for preparative separation to isolate the pure compound. sielc.com

Future Directions and Research Opportunities in 1 Bromo 2 Pentyne Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The reactivity of the propargylic bromide and the alkyne in 1-bromo-2-pentyne offers a rich landscape for catalytic investigation. Future research is geared towards the development of novel catalytic systems that can precisely control the outcome of its reactions, leading to higher yields and selectivity.

Transition-metal catalysis is a particularly promising area. researchgate.net While catalysts based on palladium, platinum, gold, and copper are known to facilitate reactions with alkynes and related compounds, there is significant room for innovation. researchgate.netresearchgate.net Research efforts could focus on designing catalysts that can:

Achieve Chemoselectivity: Differentiate between the reactive C-Br bond and the alkyne group. For instance, a catalyst could be developed to selectively facilitate a coupling reaction at the bromide position while leaving the alkyne intact for subsequent transformations.

Control Regioselectivity and Stereoselectivity: In reactions like allenylation, where this compound can be a precursor to allenyl alcohols, new copper- and manganese-based catalytic systems could offer improved control over which isomer is formed.

Enhance Efficiency: The development of heterogeneous catalysts, such as metal nanoparticles supported on materials like alumina (B75360) or bacterial biomass, could lead to more stable, reusable, and efficient systems for hydrogenations or coupling reactions involving the pentyne backbone. researchgate.net

Catalyst SystemTarget Reaction TypePotential AdvantageResearch Focus
Palladium/Copper Sonogashira, Suzuki, Stille CouplingFormation of C-C bondsLigand design for enhanced stability and turnover
Gold/Platinum Enyne Cyclization, Carbene ChemistrySynthesis of complex cyclic structures researchgate.netControl of reaction pathways to avoid polymerization researchgate.net
Copper/Manganese Propargylation and AllenylationSelective formation of allenyl products Tuning catalyst for high diastereoselectivity
Supported Bio-Pd Selective HydrogenationCatalyst stability and reusability researchgate.netOptimizing support material and reaction conditions researchgate.net

Exploration of Bio-Catalytic and Sustainable Synthetic Routes

The increasing demand for environmentally friendly chemical processes is driving the exploration of biocatalysis as an alternative to traditional synthesis. researchgate.net Biocatalysis utilizes enzymes—nature's catalysts—to perform chemical reactions under mild conditions, often in water, which can reduce energy consumption and hazardous waste. researchgate.netastrazeneca.comscispace.com

For this compound, the application of biocatalysis represents a frontier with significant potential. astrazeneca.com Future research could investigate the use of enzymes for transformations such as:

Selective Oxidation: Oxidases could be employed for the mild introduction of oxygen atoms, potentially leading to novel functionalized derivatives without the need for harsh metal-based oxidants. astrazeneca.comscispace.com

Bond Formation: Enzymes like acyltransferases could be used in multi-step, one-pot reactions to build more complex molecules from the this compound scaffold. astrazeneca.com

Multi-Enzyme Cascades: The combination of several enzymes in a single process can create entirely new and efficient synthetic routes that are difficult to achieve with traditional chemistry. researchgate.netnih.gov

The advantages of biocatalysis include high selectivity, the use of renewable and biodegradable catalysts, and operation under mild conditions, aligning with the principles of green chemistry. scispace.comresearchgate.net

Expansion of Applications in Drug Discovery and Advanced Materials

This compound currently serves as an important intermediate in the synthesis of specific organic molecules, such as stereochemically restricted lactone-type analogs of jasmonic acids and various dienals. fishersci.fisigmaaldrich.comfishersci.comlookchem.com Its role as a precursor for active pharmaceutical ingredients is also recognized. indiamart.com The future lies in expanding its utility to create a wider range of functional molecules.

In Drug Discovery: The unique geometry and reactivity of the alkynyl group make it a valuable feature in medicinal chemistry. Future research can leverage this compound to:

Synthesize novel heterocyclic compounds and complex natural product analogs with potential therapeutic activity.

Serve as a fragment in fragment-based drug discovery, where its rigid alkyne linker can be used to orient functional groups in a specific way to interact with biological targets.

Act as a precursor to bioisosteres, which are substitutes for other chemical groups in a drug molecule, to improve properties like potency and metabolic stability. rsc.org

In Advanced Materials: The propargyl motif is a key component in materials science, particularly for creating polymers and functional organic materials. Future applications could involve using this compound to:

Synthesize monomers for polymerization reactions, leading to materials with tailored electronic or optical properties.

Create extended π-systems through coupling and cyclization reactions for use in organic electronics. researchgate.net

Develop building blocks for self-assembling monolayers or functional surface coatings.

Integration of Artificial Intelligence and Machine Learning in Reaction Design

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) offers a powerful paradigm for accelerating chemical discovery. gcande.org These computational tools can be applied to the chemistry of this compound to overcome synthetic challenges and explore new possibilities. asiaresearchnews.com

Future research in this area will likely focus on:

Reaction Prediction: Using machine learning models trained on vast datasets of chemical reactions to predict the outcomes (e.g., yield, selectivity) of reactions involving this compound under various conditions. rsc.orgarxiv.org This can save significant time and resources in the lab.

Synthetic Route Design: Employing AI algorithms to propose novel and efficient synthetic pathways to target molecules starting from this compound and commercially available reagents. asiaresearchnews.com

Catalyst Discovery: Screening virtual libraries of potential catalysts to identify the most promising candidates for specific transformations of this compound, accelerating the development of the novel catalytic systems discussed in section 7.1. gcande.org

Mechanism Elucidation: Using computational chemistry and ML to analyze reaction mechanisms, providing deeper insights that can guide the optimization of reaction conditions for better efficiency and selectivity. gcande.orgmiragenews.com

Q & A

Q. What collaborative frameworks enhance multidisciplinary studies on this compound?

  • Methodological Answer: Form teams with complementary expertise (e.g., organic chemists for synthesis, computational chemists for modeling). Use project management tools (e.g., Gantt charts) to allocate tasks and track milestones, as recommended in research design criteria .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.